Methyl 2-(4-bromophenoxy)propanoate
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Overview
Description
Methyl 2-(4-bromophenoxy)propanoate is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of phenoxypropanoate, characterized by the presence of a bromine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromophenoxy)propanoate can be synthesized through the esterification of 2-(4-bromophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the bromination of 2-phenoxypropanoic acid followed by esterification. The bromination step is carried out using bromine or a brominating agent in an organic solvent, followed by purification and esterification with methanol .
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can undergo oxidation to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: The major product is 2-(4-bromophenoxy)propanoic acid.
Reduction: The major product is 2-(4-bromophenoxy)propanol.
Scientific Research Applications
Methyl 2-(4-bromophenoxy)propanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 2-(4-bromophenoxy)propanoic acid. This compound can then interact with various cellular pathways, potentially affecting enzyme activity and cellular functions .
Comparison with Similar Compounds
- Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 4-(4-bromophenoxy)benzoate
Comparison: Methyl 2-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. Compared to its chlorinated counterpart, methyl 2-(4-chlorophenoxy)propanoate, the brominated compound may exhibit different reactivity due to the larger atomic size and different electronegativity of bromine .
Properties
IUPAC Name |
methyl 2-(4-bromophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPHOLTCVXMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403725 |
Source
|
Record name | methyl 2-(4-bromophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23849-12-9 |
Source
|
Record name | methyl 2-(4-bromophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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